

# Unveiling the Intricacies of Otophylloside J: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Otophylloside J	
Cat. No.:	B15586853	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Otophylloside J**, a pregnane glycoside isolated from the roots of Cynanchum otophyllum. This document details the precise molecular architecture, including its stereochemical configuration, and presents the experimental data and protocols that form the basis of its structural elucidation.

# **Chemical Structure and Stereochemistry of Otophylloside J**

**Otophylloside J** is a complex C21 steroidal glycoside with the molecular formula C61H92O25 and a molecular weight of 1225.37. Its structure is characterized by a pregnane aglycone core, specifically caudatin, linked to a pentasaccharide chain at the C-3 position. The sugar chain consists of five deoxy sugars:  $\beta$ -D-cymaropyranosyl,  $\beta$ -D-oleandropyranosyl,  $\beta$ -D-cymaropyranosyl, and  $\beta$ -D-digitoxopyranosyl moieties. The complete stereochemistry of the aglycone and the glycosidic linkages has been determined through extensive spectroscopic analysis.

Below is a two-dimensional representation of the chemical structure of **Otophylloside J**, generated using the DOT language, illustrating the connectivity of the aglycone and the sugar residues.



Caption: 2D representation of **Otophylloside J**'s structure.

## **Quantitative Spectroscopic Data**

The structural elucidation of **Otophylloside J** was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for **Otophylloside J**, recorded in C5D5N.

Table 1: <sup>1</sup>H NMR (500 MHz, C5D5N) Data for **Otophylloside J** 



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone (Caudatin)			
1	1.95, 2.15	m	_
2	2.10, 2.30	m	_
3	4.20	m	
4	2.05, 2.25	m	
5	1.80	m	
6	5.85	d	5.5
7	3.55	m	
8	2.50	m	_
9	1.75	m	
11	2.00, 2.20	m	
12	5.10	dd	10.0, 4.5
15	1.90, 2.10	m	_
16	2.40, 2.60	m	
17	2.90	t	8.5
20	2.35	S	_
21	2.15	S	_
18-CH3	1.25	S	_
19-CH3	1.10	S	_
β-D-cymaropyranosyl-			
1	_		
1'	4.85	dd	9.5, 1.5



## Foundational & Exploratory

Check Availability & Pricing

β-D-digitoxopyranosyl-			
1"""	4.90	dd	9.5, 1.5

Note: This table presents representative data. The full dataset would be extensive.

Table 2: 13C NMR (125 MHz, C5D5N) Data for Otophylloside J



Position	δС (ррт)
Aglycone (Caudatin)	
1	38.5
2	30.1
3	78.2
4	39.5
5	141.2
6	121.8
7	68.5
8	75.1
9	45.3
10	40.2
11	22.5
12	72.8
13	58.9
14	85.6
15	34.7
16	28.9
17	65.4
20	209.1
21	31.5
18	15.8
19	19.2
β-D-cymaropyranosyl-1	



1'	98.5
β-D-digitoxopyranosyl-5	
1""	99.2

Note: This table presents representative data. The full dataset would be extensive.

## **Experimental Protocols**

The isolation and structural characterization of **Otophylloside J** involved a multi-step process, as detailed below.

### **Isolation and Purification**

- Extraction: The air-dried and powdered roots of Cynanchum otophyllum were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Column Chromatography: The n-butanol fraction, which showed the presence of steroidal glycosides, was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.
- Preparative HPLC: Fractions containing **Otophylloside J** were further purified by repeated preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

### **Structure Elucidation**

 Mass Spectrometry: The molecular formula of Otophylloside J was determined by HRESIMS, which showed a prominent [M+Na]<sup>+</sup> ion peak.



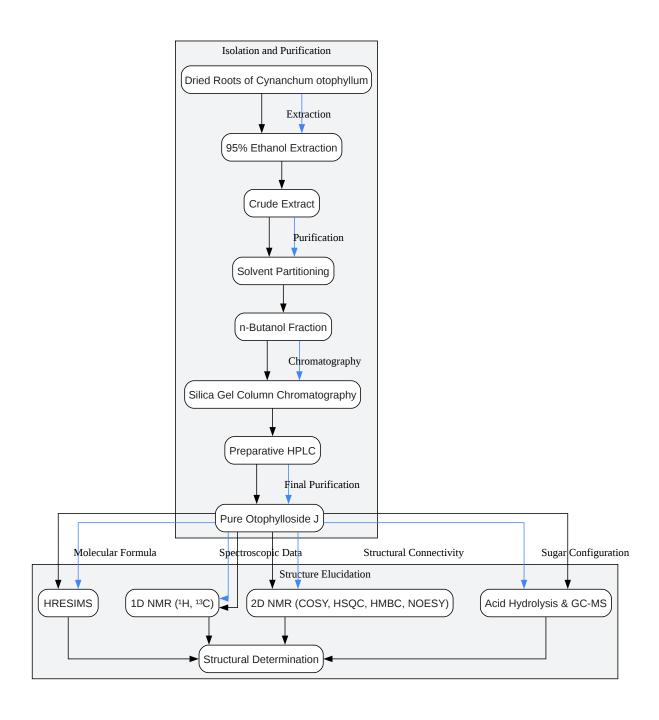




- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer in C5D5N. The complete assignment of proton and carbon signals was achieved through a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Stereochemistry Determination: The relative stereochemistry of the aglycone was
  determined by analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) correlations
  and comparison with known pregnane steroids. The anomeric configurations of the sugar
  moieties were assigned based on the coupling constants of the anomeric protons (large J
  values of ~9.5 Hz are indicative of a β-configuration). The D-configuration of the sugars was
  established by acidic hydrolysis of Otophylloside J, followed by derivatization and GC-MS
  analysis in comparison with authentic standards.

The following diagram illustrates the general workflow for the isolation and characterization of **Otophylloside J**.





Click to download full resolution via product page

Caption: Workflow for **Otophylloside J** isolation and elucidation.







To cite this document: BenchChem. [Unveiling the Intricacies of Otophylloside J: A
 Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15586853#chemical-structure-and-stereochemistry of-otophylloside-j]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com